molecular formula C22H23FN2O4 B6663485 2-[3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoylamino]-3-methoxy-2-methylpropanoic acid

2-[3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoylamino]-3-methoxy-2-methylpropanoic acid

Cat. No.: B6663485
M. Wt: 398.4 g/mol
InChI Key: QVOYKNUNKJXOES-UHFFFAOYSA-N
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Description

2-[3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoylamino]-3-methoxy-2-methylpropanoic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoylamino]-3-methoxy-2-methylpropanoic acid typically involves multiple steps, starting from readily available starting materials One common approach is the construction of the indole ring through a Fischer indole synthesis, followed by functionalization to introduce the 4-fluorophenyl group

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoylamino]-3-methoxy-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reducing agent used.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction can yield various reduced indole derivatives.

Scientific Research Applications

2-[3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoylamino]-3-methoxy-2-methylpropanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.

    Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and signaling pathways.

    Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development, particularly for its anticancer, antiviral, and anti-inflammatory activities.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoylamino]-3-methoxy-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the propanoylamino linkage and methoxy group contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    4-Fluoroindole: A simpler indole derivative with a fluorine atom at the 4-position.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core structure.

Uniqueness

2-[3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoylamino]-3-methoxy-2-methylpropanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity, while the methoxy and methyl groups contribute to its stability and bioavailability, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

2-[3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoylamino]-3-methoxy-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O4/c1-22(13-29-2,21(27)28)25-19(26)12-11-17-16-5-3-4-6-18(16)24-20(17)14-7-9-15(23)10-8-14/h3-10,24H,11-13H2,1-2H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOYKNUNKJXOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C(=O)O)NC(=O)CCC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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